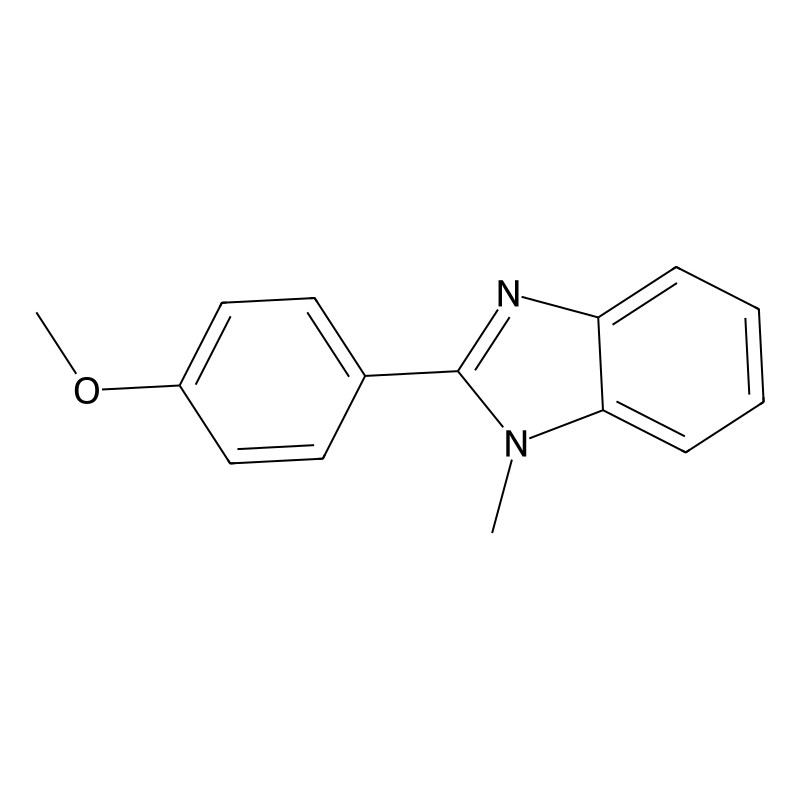

2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole is an organic compound characterized by its unique structure, which consists of a benzimidazole core substituted with a 4-methoxyphenyl group and a methyl group. The molecular formula for this compound is C15H15N2O, and it exhibits a non-planar conformation due to the dihedral angle between the methoxyphenyl ring and the benzimidazole system, which is approximately 28.81 degrees . This structural configuration contributes to its potential biological and chemical reactivity.

There is no current information available on a specific mechanism of action for 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole. However, the benzimidazole core structure is known to have various biological activities, including antifungal and antiparasitic effects []. The presence of the methyl and methoxy groups could potentially alter these activities, but further research is needed.

- Electrophilic Aromatic Substitution: The presence of the methoxy group enhances electrophilic substitution reactions on the aromatic ring.

- Nucleophilic Addition: The nitrogen atoms in the benzimidazole ring can act as nucleophiles, allowing for further functionalization.

- Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to various derivatives.

These reactions are significant in synthesizing new derivatives with enhanced biological activities.

Benzimidazole derivatives, including 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole, are known for their diverse biological activities. Research indicates that compounds in this class exhibit:

- Antimicrobial Properties: Effective against various bacterial and fungal strains.

- Anticancer Activity: Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antiparasitic Effects: Notably, certain benzimidazole derivatives have demonstrated efficacy against parasites like Leishmania spp., with mechanisms involving the induction of reactive oxygen species and apoptosis .

The synthesis of 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole can be achieved through several methods:

- Condensation Reactions: The reaction of o-phenylenediamine with 4-methoxybenzaldehyde under acidic or basic conditions can yield the desired product. This method often utilizes catalysts such as cerium(IV) ammonium nitrate for improved efficiency .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process, reducing time and resource consumption while maintaining high yields .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields significantly compared to conventional heating methods.

2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole has several potential applications:

- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

- Material Science: Its unique structural properties may allow for applications in developing novel materials or coatings.

Studies on the interactions of 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole with biological targets have revealed:

- Mechanisms of Action: Research indicates that this compound can induce significant morphological changes in Leishmania spp., suggesting a mechanism involving oxidative stress and apoptosis .

- Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy against resistant strains of pathogens.

Several compounds share structural similarities with 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| 2-Methylbenzimidazole | Benzimidazole derivative | Antimicrobial | Simpler structure; fewer substituents |

| N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Benzimidazole derivative | Leishmanicidal | Exhibits specific activity against Leishmania |

| Ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate | Carboxylate derivative | Antimicrobial | Contains an ethyl side chain enhancing solubility |

| 2-(3-Methoxyphenyl)-1H-benzimidazole | Benzimidazole derivative | Anticancer | Different methoxy position affects reactivity |

The uniqueness of 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole lies in its specific substitution pattern, which enhances its biological activity while providing distinct chemical properties compared to similar compounds.